molecular formula C18H12Cl3NOS2 B3119364 N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide CAS No. 250714-58-0

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

Cat. No.: B3119364
CAS No.: 250714-58-0
M. Wt: 428.8 g/mol
InChI Key: LTDOWEJFKQCVGF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a chlorophenyl group, and a dichlorobenzyl sulfanyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dichlorobenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution of a suitable thiol with a dichlorobenzyl halide under basic conditions, forming the sulfanyl linkage.

    Amidation Reaction: The final step is the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, typically under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-thiophenecarboxamide: Lacks the dichlorobenzyl sulfanyl moiety, which may result in different chemical and biological properties.

    3-((3,4-Dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical behavior and biological activity.

Uniqueness

N-(4-Chlorophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide is unique due to the presence of both the chlorophenyl and dichlorobenzyl sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NOS2/c19-12-2-4-13(5-3-12)22-18(23)17-16(7-8-24-17)25-10-11-1-6-14(20)15(21)9-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOWEJFKQCVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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